REACTION_CXSMILES
|
B(Br)(Br)Br.[F:5][C:6]([F:18])([F:17])[CH:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15]C)[OH:8]>ClCCl>[F:5][C:6]([F:17])([F:18])[CH:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[OH:15])[OH:8]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
FC(C(O)C1=C(C=CC=C1)OC)(F)F
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
at room temperature
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Type
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CUSTOM
|
Details
|
for 56 hrs
|
Duration
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56 h
|
Type
|
CUSTOM
|
Details
|
The mixture was then partitioned between DCM (100 ml) and 1N HCl (100 ml)
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Type
|
WASH
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Details
|
organics washed with water (100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent removed in vacuuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(O)C1=C(C=CC=C1)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 107.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |